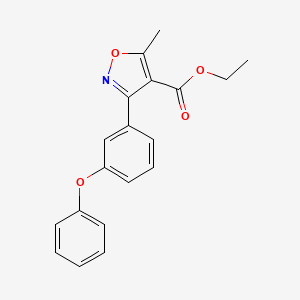

Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate

CAS No.:

Cat. No.: VC18353884

Molecular Formula: C19H17NO4

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17NO4 |

|---|---|

| Molecular Weight | 323.3 g/mol |

| IUPAC Name | ethyl 5-methyl-3-(3-phenoxyphenyl)-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C19H17NO4/c1-3-22-19(21)17-13(2)24-20-18(17)14-8-7-11-16(12-14)23-15-9-5-4-6-10-15/h4-12H,3H2,1-2H3 |

| Standard InChI Key | UNSAWIBRLHBFJZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)OC3=CC=CC=C3)C |

Introduction

Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole family. It features a five-membered heterocyclic ring structure containing one nitrogen and one oxygen atom, with a phenoxyphenyl substituent and an ethyl carboxylate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticonvulsant properties, which are characteristic of isoxazole derivatives.

Synthesis

The synthesis of ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate typically involves multi-step organic reactions. A common method includes the cycloaddition of nitrile oxides with appropriate alkynes or alkenes to form the isoxazole ring structure. The optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.

Biological Activities and Applications

Isoxazole derivatives, including ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate, exhibit diverse biological activities. These may include anti-inflammatory, antibacterial, and anticonvulsant properties, making them valuable in medicinal chemistry and pharmaceutical research. The mechanism of action often involves interaction with specific biological targets, which can be assessed through enzyme activity assays or receptor binding affinity studies.

Research Findings and Studies

Research on isoxazole derivatives has shown promising results in antimicrobial evaluations. For example, certain isoxazole derivatives have demonstrated good antibacterial and antifungal activities, highlighting their potential for further development in pharmaceutical applications . The structural analysis and confirmation of these compounds are typically performed using techniques such as IR, 1H NMR, and mass spectrometry .

Comparison with Similar Compounds

Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate can be compared with other isoxazole derivatives to understand its unique properties and potential applications. For instance:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-methyl-3-(4-fluorophenyl)isoxazole-4-carboxylate | Fluorinated phenyl ring | Enhanced lipophilicity and potential bioactivity |

| Ethyl 5-methylisoxazole-4-carboxylic acid | Lacks phenoxy substitution | Simpler structure with different reactivity |

| Methyl 3-p-tolylisoxazole-4-carboxylate | Methyl substitution on phenol | Different steric effects influencing biological activity |

These comparisons highlight how the specific substitution pattern and the presence of the phenoxy group in ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate can significantly influence its chemical reactivity and biological activity compared to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume